N-Tritylglycine methyl ester
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(tritylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-25-21(24)17-23-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,23H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCOXPSJQAJMPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348470 | |
| Record name | methyl 2-(tritylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10065-71-1 | |
| Record name | methyl 2-(tritylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational Role in Amino Acid and Peptide Chemistry
The primary application of N-Tritylglycine methyl ester lies in its role as a protected amino acid building block. In the stepwise construction of peptides, it is crucial to prevent the amino group of one amino acid from reacting with the carboxyl group of another in an uncontrolled manner. wikipedia.org The trityl (triphenylmethyl, Trt) group serves as a highly effective protecting group for the amino functionality of glycine (B1666218). organic-chemistry.orguoa.gr
The synthesis of this compound is typically achieved by reacting glycine methyl ester hydrochloride with triphenylchloromethane in the presence of a base, such as triethylamine (B128534). uoa.grcsic.es This method provides the desired product in high yield. csic.es The resulting this compound can then be utilized in peptide coupling reactions. uoa.gr
One of the key advantages of the trityl group is its acid lability. peptide.com It can be removed under mild acidic conditions, which leaves other, more robust protecting groups and the newly formed peptide bond intact. uoa.gr This orthogonality is a fundamental principle in modern protecting group strategies. For instance, the trityl group can be selectively cleaved in the presence of t-butyl-based side-chain protecting groups, allowing for specific modifications at certain points in a peptide sequence. cblpatras.gr
Furthermore, the esterification of the carboxyl group as a methyl ester provides another layer of control. While the trityl group protects the N-terminus, the methyl ester protects the C-terminus. This ester can be saponified (hydrolyzed with a base) to yield the free carboxylate, N-Tritylglycine, which can then be coupled with another amino acid ester. uoa.gr However, the steric hindrance of the trityl group can sometimes inhibit the saponification of the methyl ester. uoa.gr
The use of N-tritylated amino acids, including this compound, has been a significant method in peptide synthesis, offering an alternative to other established techniques like the carbobenzoxy method. uoa.gr
Evolution of Protecting Group Strategies in Peptidic Systems
Direct N-Alkylation of Glycine (B1666218) Methyl Ester Hydrochloride
The most straightforward and common method for preparing this compound is the direct N-alkylation of glycine methyl ester hydrochloride using trityl chloride (triphenylmethyl chloride). uoa.gr Since the starting amino ester is a hydrochloride salt, a base is required to liberate the free amine, which then acts as a nucleophile to attack the trityl chloride. uoa.grlsu.edu
Optimizing Reaction Conditions with Triethylamine (B128534)
Triethylamine (Et3N) is the base of choice for this reaction. Its function is to deprotonate the ammonium (B1175870) salt of glycine methyl ester, thereby generating the free, nucleophilic amine. uoa.grcsic.es For the reaction to proceed effectively, at least one equivalent of triethylamine is necessary to neutralize the hydrochloride. However, research indicates that using a slight excess of triethylamine (up to 2.2 equivalents) is beneficial. uoa.gr This ensures that the glycine methyl ester remains in its reactive free-amine form and also neutralizes any hydrogen chloride that might be formed during the reaction, thus driving the equilibrium towards the product. google.com The reaction is typically conducted at room temperature over several hours. uoa.gr
Solvent Selection and Its Impact on Yield
The choice of solvent plays a critical role in the success of the N-alkylation, affecting both reaction rate and final yield. Anhydrous aprotic solvents are preferred to prevent the solvolysis of the highly reactive trityl chloride. google.com
Dichloromethane (B109758) (DCM) and Chloroform (B151607): These chlorinated solvents are most frequently used. uoa.grlsu.edugoogle.com They are effective at dissolving the reactants and the resulting triethylamine hydrochloride salt often precipitates out of the solution, which can help drive the reaction to completion. google.com Yields in these solvents are generally high.
Dimethylformamide (DMF): In some procedures, DMF is used, which can help to dissolve all components, including the amine salt. csic.es
Tetrahydrofuran (THF): THF has also been employed as a reaction solvent. google.com
The following table summarizes typical yields obtained with various solvents in the direct N-alkylation synthesis.
| Solvent | Yield (%) | Notes |
| Dichloromethane (DCM) | 95% | A common and effective solvent for this reaction. lsu.edu |
| Chloroform | High | Frequently used, with the product isolated after washing with water and evaporating the solvent. uoa.gr |
| DMF/DCM Mixture | 99% | A mixture used to ensure all reactants are dissolved, leading to excellent yields. csic.es |
Alternative Routes via N-Tritylglycine Intermediates
An alternative to direct alkylation is a two-step process where glycine is first converted to N-Tritylglycine (the free acid), which is subsequently esterified to produce the methyl ester. sigmaaldrich.com
Esterification of N-Tritylglycine Acid
Non-Decarboxylative Methylation Approaches to Glycine Methyl Esters
This subsection concerns the synthesis of the starting material, glycine methyl ester, rather than this compound itself. The stability of free glycine methyl ester is poor, as it tends to polymerize or form diketopiperazine. wikipedia.org Therefore, it is almost always prepared and stored as its stable hydrochloride salt. wikipedia.org
Traditional methods like Fischer esterification, using methanol (B129727) and a strong acid catalyst like gaseous HCl or sulfuric acid, are effective. sciencemadness.org A more modern and convenient laboratory method involves the reaction of glycine with methanol in the presence of trimethylchlorosilane (TMSCl). nih.gov This method is efficient at room temperature and provides good to excellent yields of the amino acid methyl ester hydrochloride with a simple workup. nih.gov These advanced, milder methods provide a reliable source of the key starting material for the direct N-alkylation described in section 2.1.
Process Optimization and Scalability in Laboratory Synthesis
Optimizing the synthesis of this compound in the laboratory focuses on maximizing yield and purity while maintaining operational simplicity.
For the direct N-alkylation route , optimization involves the careful control of stoichiometry. Using approximately 1.0 equivalent of trityl chloride and 1.1 to 2.2 equivalents of triethylamine relative to the glycine methyl ester hydrochloride is a common practice. uoa.grlsu.edu The reaction progress can be monitored by thin-layer chromatography (TLC).
The work-up and purification are critical steps for obtaining a high-purity product. A typical procedure involves:
Filtering off the precipitated triethylamine hydrochloride.
Washing the organic solution with water to remove any remaining salts and excess triethylamine. uoa.gr
Drying the organic layer with an anhydrous salt such as sodium sulfate (B86663). uoa.gr
Evaporating the solvent under reduced pressure. uoa.gr
The resulting crude product is often a solid that can be purified further by recrystallization . A common solvent system for this is ethyl acetate/petroleum ether or methanol, which yields the final product as a pure crystalline solid. uoa.grgoogle.com
Both the direct alkylation and the two-step routes are scalable to multigram quantities in a standard laboratory setting. The direct method is more step-economical. Key considerations for scale-up include ensuring efficient stirring, managing potential exotherms (although the reaction is typically run at room temperature), and handling larger volumes of solvents during the work-up and recrystallization phases.
N Trityl Group As a Strategic Amino Protecting Group
Principles of Trityl Group Orthogonality
A key concept in multi-step synthesis is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting other protecting groups in the molecule. wikipedia.org The N-trityl group is a cornerstone of this strategy. It is highly sensitive to acidic conditions but stable to basic and nucleophilic reagents. wiley-vch.de This allows for its selective removal in the presence of base-labile groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is cleaved by bases such as piperidine. wikipedia.orgiris-biotech.de
Furthermore, the trityl group is orthogonal to protecting groups that are removed by hydrogenolysis, such as the benzyl (B1604629) (Bzl) group, although the trityl group itself can also be cleaved by catalytic hydrogenation. acs.orglibretexts.org The varying lability of different trityl-based protecting groups (e.g., Trt, Mmt, Mtt) to acid further enhances the strategic possibilities for selective deprotection. peptide.com This orthogonality is crucial for the synthesis of complex peptides and other biomolecules where multiple functional groups require protection. researchgate.netwikipedia.org
Site-Selective N-Protection of Glycine (B1666218) Derivatives
The synthesis of N-Tritylglycine methyl ester involves the selective protection of the amino group of glycine methyl ester. A common method involves the reaction of glycine methyl ester hydrochloride with trityl chloride in the presence of a base, such as triethylamine (B128534), in a suitable organic solvent like chloroform (B151607) or dimethylformamide (DMF). csic.esuoa.gr The triethylamine neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the N-tritylated product. uoa.gr
The reaction proceeds via an SN1 mechanism, where the trityl chloride forms a stable trityl cation, which is then attacked by the nucleophilic amino group of the glycine methyl ester. total-synthesis.com The steric bulk of the trityl group generally ensures that only the primary amino group is protected. total-synthesis.com Yields for this reaction are often high, with reports of up to 99%. csic.es
Table 1: Synthesis of N-Trityl-Amino Acid Methyl Esters
| Amino Acid Ester | Base | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Glycine methyl ester HCl | Triethylamine | Chloroform | 6 h | Not specified | uoa.gr |
| Glycine methyl ester HCl | Triethylamine | DMF/DCM | 2.5 h | 99 | csic.es |
| Leucine methyl ester HCl | Triethylamine | DMF/DCM | 2.5 h | 93 | csic.es |
| Valine methyl ester HCl | Triethylamine | DMF/DCM | 2.5 h | 95 | csic.es |
| Isoleucine methyl ester HCl | Triethylamine | DMF/DCM | 2.5 h | 90 | csic.es |
Controlled Deprotection Strategies
The removal of the N-trityl group from this compound can be achieved under specific and controlled conditions, primarily through acidolysis or catalytic hydrogenation.
The N-trityl group is exceptionally sensitive to acid. The deprotection mechanism involves protonation of the nitrogen atom, followed by the cleavage of the carbon-nitrogen bond to form the highly stable triphenylmethyl cation and the free amino group. total-synthesis.com This reaction can be carried out with a variety of acids, with the reaction rate depending on the acid strength and the solvent used. total-synthesis.com
Mild acids such as acetic acid or dilute solutions of trifluoroacetic acid (TFA) are commonly employed. total-synthesis.comacs.org For instance, the trityl group can be cleaved using 1% TFA in dichloromethane (B109758) (DCM). wiley-vch.de The use of scavengers, such as triethylsilane (TIS) or 2-methyl-2-butene, is often recommended to trap the reactive trityl cation and prevent side reactions. total-synthesis.com The rate of hydrolysis of trityl groups can be increased by the introduction of electron-donating p-methoxy substituents. umich.edu
Table 2: Acid-Labile Deprotection of N-Trityl Groups
| Reagent | Solvent | Conditions | Application | Reference |
|---|---|---|---|---|
| Acetic Acid | - | Heating | Deprotection of N-trityl peptides | google.com |
| 1% TFA | Dichloromethane | Room Temperature | Cleavage from solid support | wiley-vch.de |
| 95% TFA | - | Room Temperature | Cleavage from solid support | iris-biotech.de |
| Formic Acid (97+%) | - | Cold, 3 min | Deprotection of trityl ethers | total-synthesis.com |
| 20% Dichloroacetic Acid | Dichloromethane | 10 min | Removal of Ser(Trt) |
Catalytic hydrogenation is another effective method for the removal of the N-trityl group. acs.org This procedure involves the use of a metal catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. wiley-vch.de The reaction proceeds via hydrogenolysis, where the C-N bond is cleaved, and the trityl group is converted to triphenylmethane. acs.org
This method is considered mild and is compatible with many other functional groups. acs.org However, it is not orthogonal to other protecting groups that are also susceptible to hydrogenolysis, such as benzyl esters or benzyloxycarbonyl (Cbz) groups. organic-chemistry.org The efficiency of the hydrogenation can sometimes be slow for larger peptides. acs.org
Table 3: Catalytic Hydrogenation for Trityl Group Removal
| Catalyst | Hydrogen Source | Solvent | Conditions | Substrate Type | Reference |
|---|---|---|---|---|---|
| Palladium | Hydrogen gas | Not specified | Mild conditions | N-trityl peptides | acs.org |
| Pd/C | Hydrogen gas | Alcohols, Dioxane | Room Temperature, 1 h | Small peptides | wiley-vch.de |
| Pd/C | Formic Acid | Not specified | Fast reaction | O-benzyl groups | organic-chemistry.org |
| Nickel | Hydrogen gas | Not specified | - | N-trityl aziridines | researchgate.net |
Applications of N Tritylglycine Methyl Ester in Peptide Synthesis
Facilitation of Solid-Phase Peptide Synthesis (SPPS)
While initially introduced for solution-phase synthesis, the N-trityl protecting group has been successfully adapted for solid-phase peptide synthesis (SPPS). In SPPS, the C-terminal amino acid is anchored to a solid resin support, and the peptide chain is assembled in a stepwise manner. The bulky nature of the trityl group, which can sometimes lead to lower reactivity, was initially a concern for its use in the sterically demanding environment of a solid support.
However, research has demonstrated that Nα-Trt-amino acids are indeed useful derivatives for SPPS, particularly when mild deprotection conditions are required. The trityl group can be removed with dilute acid solutions, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (e.g., 1:99), which is compatible with many sensitive peptide sequences and side-chain protecting groups. This mild cleavage allows for an orthogonal protection strategy, where the N-terminal Trt group can be removed without disturbing acid-labile side-chain protecting groups like t-butyl (tBu).
Table 2: Preparation Yields of N-Trt-Amino Acid Methyl Esters for SPPS
| N-Trt-Amino Acid Methyl Ester | Yield (%) |
|---|---|
| N-Trt-Gly-OMe | 99 |
| N-Trt-Leu-OMe | 93 |
| N-Trt-Val-OMe | 95 |
| N-Trt-Ile-OMe | 90 |
| N-Trt-Asp(OtBu)-OMe | 94 |
Data sourced from de la Torre et al. (1995).
Enantiomeric Purity and Racemization Suppression in Peptide Elongation
A significant challenge in peptide synthesis is the prevention of racemization—the loss of stereochemical integrity at the α-carbon of the amino acid being coupled. Racemization is particularly problematic during the activation of the carboxyl group, which can lead to the formation of an oxazolone (B7731731) intermediate that readily epimerizes.
The use of the N-trityl protecting group is highly advantageous in this regard. Research has shown that Nα-Trt-amino acid residues are remarkably resistant to racemization during coupling reactions. The steric bulk of the triphenylmethyl group is thought to disfavor the formation of the planar oxazolone intermediate that is the primary pathway for racemization. This property is crucial for the synthesis of biologically active peptides, where the precise stereochemistry of each amino acid is essential for its function. While all amino acids can be subject to racemization, certain residues like cysteine and histidine are especially prone to it. peptide.com The stability offered by the trityl group makes it a valuable tool for incorporating these sensitive residues while maintaining high enantiomeric purity in the growing peptide chain.
Reactivity and Derivatization Pathways of N Tritylglycine Methyl Ester
Transformation of the Methyl Ester Moiety
The methyl ester group of N-Tritylglycine methyl ester is amenable to several fundamental transformations, allowing for the elongation of peptide chains and the introduction of different functionalities.
Hydrolytic Conversion to N-Tritylglycine
The most common transformation of this compound is its saponification, or hydrolysis, to yield the corresponding carboxylic acid, N-Tritylglycine. This reaction is a critical step, as the free carboxyl group is required for subsequent peptide coupling reactions. The hydrolysis is typically carried out under basic conditions. However, the significant steric hindrance from the adjacent trityl group means that harsh conditions, such as high temperatures and excess alkali, are often necessary for saponification. uoa.gr These conditions can sometimes lead to side reactions or racemization in more complex amino acid derivatives. uoa.gr
Alternative methods have been developed to achieve hydrolysis under milder conditions. One approach involves using a mixture of dioxane and aqueous lithium hydroxide (B78521) (LiOH) in a methanol (B129727)/water solution. csic.es This method allows the reaction to proceed, often with cooling initially before stirring at room temperature. csic.es For instance, this compound can be hydrolyzed by dissolving it in dioxane and adding a solution of 1 N LiOH in a methanol/water mixture, with the reaction running for several hours at room temperature to yield N-Tritylglycine. csic.es
| Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| This compound | 1 N Methanolic KOH | Dioxane | 50°C | N-Tritylglycine | Not specified | uoa.gr |
| This compound | 1 N LiOH | Dioxane/Methanol/Water | Room Temperature, 3 h | N-Tritylglycine | 40% | csic.es |
Synthesis of N-Tritylglycine Hydrazides
This compound readily reacts with hydrazine (B178648) to form N-Tritylglycine hydrazide. uoa.gr This transformation is significant as the resulting hydrazide is a key intermediate for the azide (B81097) method of peptide coupling, a strategy known for minimizing the risk of racemization. The reaction proceeds by dissolving the methyl ester in a suitable solvent system, such as methanol, and treating it with hydrazine. uoa.gr Unlike the esters of higher N-tritylamino acids, which may not form hydrazides easily, the glycine (B1666218) derivative undergoes this conversion efficiently. uoa.gr
Transesterification Reactions
While direct transesterification of this compound is not extensively documented, the synthesis of other esters, such as the ethyl ester, is well-established, typically by starting with the corresponding amino acid ester (e.g., glycine ethyl ester hydrochloride). google.com Peptides with various C-terminal esters (ethyl, isopropyl, benzyl) have been successfully synthesized using trityl side-chain anchoring methods, highlighting the compatibility of the trityl-protected amino acid with different ester groups. nih.gov The synthesis of these different esters is crucial for creating peptide analogs with modified solubility, bioavailability, or activity. nih.govchemimpex.com
Modifications and Reactions at the Trityl-Protected Amine
The trityl group serves as a robust protecting group for the amine functionality. Its most significant reaction is its cleavage under acidic conditions to liberate the free amine. uoa.gr However, the nitrogen atom retains some chemical reactivity, primarily its basicity.
The trityl group sterically hinders the nitrogen atom, yet the amine can still be protonated. Studies on the base strengths of various tritylamines have shown that this compound has a pKBH+ value (the pKa of the corresponding ammonium (B1175870) ion) of approximately 9. rsc.orgresearchgate.net This basicity is comparable to that of simple alkylamines and is a result of the trityl group sterically inhibiting the solvation of the protonated cation. rsc.orgresearchgate.net Upon protonation, the central C-N bond of the tritylamine (B134856) is observed to lengthen. rsc.orgresearchgate.net
The primary reaction involving this part of the molecule is the deprotection (detritylation) step. The trityl group is labile to acid and can be removed under mild conditions, such as treatment with acetic acid, a single equivalent of hydrochloric acid, or through catalytic hydrogenation, without affecting the peptide bonds. uoa.gr This selective removal is a cornerstone of the trityl group's utility in peptide synthesis. uoa.grorganic-chemistry.org
| Compound | Property | Value | Significance | Reference |
|---|---|---|---|---|
| This compound | Basicity (pKBH+) | ~9 | Indicates the amine can be protonated despite steric hindrance. | rsc.orgresearchgate.net |
Role as a Precursor in Diverse N-Trityl Amino Acid and Peptide Derivatives
This compound is a foundational precursor for a wide array of derivatives used in peptide chemistry. Following its hydrolysis to N-Tritylglycine, the resulting carboxylic acid becomes a building block for peptide synthesis. uoa.grgoogle.com
The N-trityl-amino acid can be activated, for example, by forming a mixed anhydride (B1165640) with an alkyl chloroformate, and then coupled with the ester of another amino acid to form an N-trityl dipeptide ester. google.com For example, N-Tritylglycine has been condensed with the methyl ester of DL-tryptophan to produce the methyl ester of N-trityl glycyl-DL-tryptophan. google.com This dipeptide ester can then be saponified to the free acid, allowing for further elongation of the peptide chain, or the trityl group can be cleaved to expose the N-terminal amine for other modifications. This strategy has been employed in the synthesis of various peptides, demonstrating the versatility of N-Tritylglycine derived from its methyl ester as a key precursor. uoa.grgoogle.com
Structural Characterization and Mechanistic Investigations
X-ray Crystallographic Analysis of N-Tritylglycine Methyl Ester
Crystallographic studies have been fundamental in elucidating the precise molecular structure of this compound, providing direct evidence of its conformation and the geometric changes it undergoes upon protonation. researchgate.netresearchgate.netresearchgate.netresearchgate.net
Investigations comparing the neutral molecule with its protonated form, the N-tritylglycinemethyl ester ammonium (B1175870) ion, have revealed significant structural distortions. researchgate.netresearchgate.net Upon protonation of the amino group, the central C-N bond connecting the trityl group to the glycine (B1666218) nitrogen is observably lengthened. researchgate.netresearchgate.netresearchgate.netresearchgate.net This elongation is accompanied by a degree of planarization in the arrangement of the three carbon-carbon bonds originating from the central carbon of the trityl group. researchgate.netresearchgate.net These changes indicate that the steric strain within the molecule increases upon protonation, forcing adjustments in bond lengths and angles to accommodate the new charge center.
| Bond | State | Observed Change | Reference |
|---|---|---|---|
| Central (Trityl)C-N | Upon Protonation | Lengthened | researchgate.netresearchgate.netresearchgate.net |
| C-C bonds to central Trityl carbon | Upon Protonation | Some degree of planarization | researchgate.netresearchgate.net |
Conformational Analysis and Molecular Architecture
Computational Studies and Reaction Mechanism Elucidation
Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers profound insights into the reactivity and mechanisms of chemical reactions involving this compound. While comprehensive computational studies focusing exclusively on this specific molecule are not extensively documented in dedicated publications, the well-understood reactivity of its constituent functional groups—the N-trityl protecting group and the methyl ester—allows for a detailed mechanistic discussion supported by computational findings on analogous systems. These studies help elucidate the steric and electronic factors governing its transformations.
The primary reactions of interest for this compound are the cleavage of the N-trityl group and the hydrolysis of the methyl ester. Computational models have been instrumental in understanding the nuanced interplay of steric hindrance and electronic stabilization in these processes.
Steric Influence of the Trityl Group:
The triphenylmethyl (trityl) group is exceptionally bulky, a feature that profoundly influences the molecule's reactivity. Molecular modeling and computational studies on related N-tritylated compounds consistently highlight significant steric conflicts. ru.nl This steric hindrance can prevent or slow down reactions that require nucleophilic attack at or near the nitrogen atom. For instance, the coupling of N-tritylamino acids (with the exception of N-tritylglycine) via the mixed carboxylic-carbonic anhydride (B1165640) method is often unsuccessful due to this steric bulk. uoa.gr
Mechanism of Acid-Catalyzed Deprotection:
The cleavage of the trityl group from the amino function is typically achieved under acidic conditions. The mechanism is well-established and proceeds through a stabilized trityl cation intermediate. researchgate.nettotal-synthesis.com Computational studies on the hydrolysis of trityl ethers and amines support this pathway. researchgate.net
The key steps are:
Protonation: The reaction initiates with the protonation of the nitrogen atom of the amino group. researchgate.net
Heterolysis: The protonated amine undergoes C-N bond heterolysis. This is the rate-determining step and leads to the formation of the glycine methyl ester and a triphenylmethyl (trityl) cation. researchgate.net The stability of the trityl cation, due to the extensive delocalization of the positive charge across the three phenyl rings, is a major driving force for this reaction. total-synthesis.com
Solvent Trapping: The highly reactive trityl cation is then trapped by a nucleophilic solvent molecule, such as water or an alcohol. researchgate.net
The table below outlines the mechanistic steps for the acid-catalyzed deprotection of this compound.
| Step | Description | Intermediate/Product |
| 1 | Protonation of the amine nitrogen by an acid (H-A). | Protonated this compound |
| 2 | Cleavage of the Carbon-Nitrogen bond (heterolysis). | Glycine methyl ester cation and Triphenylmethane |
| 3 | Formation of the stable trityl cation. | Glycine methyl ester and Trityl cation |
| 4 | Trapping of the trityl cation by a nucleophile (e.g., H₂O). | Triphenylmethanol |
Mechanism of Ester Hydrolysis (Saponification):
The hydrolysis of the methyl ester to the corresponding carboxylate is typically carried out under basic conditions, a reaction known as saponification. The mechanism is a classic example of nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.comyoutube.com DFT calculations on the base hydrolysis of other amino acid esters, such as those complexed to palladium, have been used to investigate the reaction pathway and determine activation barriers. ekb.eg
The accepted mechanism involves the following steps:
Nucleophilic Attack: A hydroxide (B78521) ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.comyoutube.com This leads to the formation of a tetrahedral intermediate.
Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion as the leaving group. masterorganicchemistry.comyoutube.com
Proton Transfer: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction. This yields the final products: a carboxylate salt and methanol (B129727). masterorganicchemistry.comyoutube.com
The steric hindrance from the nearby trityl group can influence the rate of saponification. Studies on various N-tritylamino acid esters have shown that the bulky trityl group can sterically inhibit the approach of the hydroxide ion, slowing down the hydrolysis compared to less hindered esters. uoa.gr
The table below summarizes the key computational and mechanistic insights.
| Reaction | Computational Method | Key Findings |
| Steric Effects | Molecular Modeling | The trityl group creates significant steric hindrance, influencing reaction rates and stereochemistry. ru.nl |
| Acid-Catalyzed Deprotection | Mechanistic Studies & Analogy | The reaction proceeds via a stable trityl cation intermediate. researchgate.nettotal-synthesis.com |
| Base-Catalyzed Hydrolysis (Saponification) | DFT on related systems | The reaction follows a nucleophilic acyl substitution pathway through a tetrahedral intermediate. masterorganicchemistry.comekb.eg Steric hindrance from the trityl group can reduce the reaction rate. uoa.gr |
Advanced Research Perspectives and Emerging Chemical Applications
Integration into Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, offers a powerful strategy for the construction of complex molecules. While the direct use of N-Tritylglycine methyl ester in enzyme-catalyzed reactions is an area of growing interest, much of the current understanding is derived from studies on related N-protected amino acid esters.
The enzymatic hydrolysis of amino acid esters is a cornerstone of chemoenzymatic processes, often employed for the resolution of racemic mixtures or for controlled deprotection. The bulky trityl group on this compound significantly influences its interaction with lipases and proteases, enzymes commonly used for ester hydrolysis. Research has shown that the N-trityl group can sterically hinder the approach of the enzyme to the ester functionality, affecting the rate and selectivity of the hydrolysis. This steric hindrance can be advantageous, allowing for selective enzymatic transformations at other sites in a molecule while the this compound moiety remains intact.
Furthermore, this compound can be a precursor in the chemoenzymatic synthesis of more complex molecules. For example, it can be chemically converted to a more elaborate intermediate which then undergoes a key enzymatic transformation. A study on the synthesis of a conjugate between the steroidal anti-inflammatory drug prednisolone (B192156) and chondroitin (B13769445) sulfate (B86663) utilized N-tritylglycine to create a linker. core.ac.uk The N-tritylglycine was first esterified with prednisolone, and subsequent chemical steps led to the final conjugate, highlighting the role of the trityl-protected glycine (B1666218) derivative as a key building block in a multi-step synthesis that could potentially incorporate enzymatic steps.
The table below summarizes the potential roles of this compound in chemoenzymatic synthesis based on studies of related compounds.
| Role in Chemoenzymatic Synthesis | Description | Key Considerations |
| Acyl Donor in Peptide Synthesis | Serves as the activated carboxyl component in enzyme-catalyzed peptide bond formation. | The bulky trityl group may affect enzyme recognition and reaction rates. |
| Substrate for Enzymatic Resolution | Can be a substrate for lipases or proteases in the kinetic resolution of chiral amino acid derivatives. | The steric hindrance of the trityl group can influence enantioselectivity. |
| Precursor for Bioactive Molecules | Used as a starting material for the synthesis of complex natural products or pharmaceuticals via a combination of chemical and enzymatic steps. | The stability of the trityl group under various reaction conditions is a key factor. |
| Solubility Enhancer | The lipophilic trityl group can improve the solubility of substrates in organic solvents used for enzymatic reactions. | The choice of solvent is critical to maintain enzyme activity. |
Potential as a Chiral Building Block in Asymmetric Catalysis
While glycine itself is achiral, this compound can serve as a prochiral substrate or a precursor to chiral building blocks in asymmetric catalysis. The trityl group plays a significant role in directing the stereochemical outcome of reactions by influencing the conformation of reactive intermediates.
A notable example is the use of N-trityl protected imines in asymmetric Mannich reactions. In a study focused on the synthesis of α-fluoro-β-aminonitriles, an N-trityl ketimine derived from isatin (B1672199) was reacted with α-fluoroarylacetonitriles. nih.gov The use of the N-trityl group was found to be crucial for achieving high diastereo- and enantioselectivity in the presence of a chiral copper(I) catalyst. nih.gov Compared to an N-benzyl analogue, the N-trityl derivative significantly improved the stereochemical control of the reaction, demonstrating the profound influence of this bulky group in creating a well-defined chiral environment around the reacting centers. nih.gov Subsequent transformation of the product, including methanolysis to a β-fluoro-α-amino acid methyl ester, showcases how N-trityl glycine derivatives can be precursors to valuable unnatural amino acids. nih.gov
Furthermore, N-trityl amino acid esters can be employed in phase-transfer catalyzed asymmetric alkylations to produce non-proteinogenic amino acids. The bulky trityl group can effectively shield one face of the enolate intermediate, allowing the alkylating agent to approach from the less hindered side, thus leading to high enantioselectivity. While many studies have focused on glycine derivatives with other N-protecting groups, the principles are applicable to this compound.
The trityl group's influence on stereoselectivity is summarized in the table below.
| Reaction Type | Role of N-Trityl Group | Example Application |
| Asymmetric Mannich Reaction | Directs the stereochemical outcome by creating a sterically demanding environment in the transition state. | Synthesis of chiral α-fluoro-β-aminonitriles with high diastereo- and enantioselectivity. nih.gov |
| Phase-Transfer Catalyzed Alkylation | Acts as a chiral auxiliary by shielding one face of the enolate intermediate. | Synthesis of enantiomerically enriched α-alkyl amino acids. |
| Metal-Catalyzed Asymmetric Transformations | Influences the coordination geometry of the metal-enolate complex, leading to enhanced stereocontrol. | Potential use in asymmetric aldol, Michael, and allylic alkylation reactions. |
Innovative Applications in the Design of Novel Organic Transformations
The unique steric and electronic properties of the trityl group in this compound are being leveraged to develop novel organic transformations. The ability of the trityl group to be cleaved under mild acidic conditions, while remaining stable to a wide range of other reagents, makes it a valuable tool in multi-step synthesis.
One area of innovation is the use of N-trityl amino acids in the synthesis of heterocyclic compounds. For instance, N-trityl-aziridine-2-carboxylic esters have been synthesized from the corresponding N-trityl methyl esters of serine and threonine. ru.nl This transformation opens up pathways to a variety of chiral aziridine (B145994) derivatives, which are important building blocks in medicinal chemistry.
In another innovative approach, N-trityl protected amino acid esters have been used in palladium-catalyzed N-arylation reactions with aryl triflates. acs.org This method allows for the synthesis of N-aryl amino acid esters, a core structure in many pharmaceutical agents, with minimal racemization. acs.org The reaction tolerates a variety of functional groups, including the trityl-protected glutamine ester, highlighting the utility of this protecting group in modern cross-coupling chemistry. acs.org
The development of novel inhibitors of amino acid transporters has also utilized N-trityl protected amino acid esters as key intermediates. For example, N-trityl protected 4-hydroxy-proline ethyl ester was converted to a 4-keto-proline derivative, which served as a precursor for a range of potential inhibitors. google.com This demonstrates the role of N-trityl amino acid esters in the synthesis of complex and biologically active molecules through a series of planned transformations.
The following table highlights some of the novel transformations involving N-trityl amino acid esters.
| Transformation | Description | Significance |
| Synthesis of Aziridines | Conversion of N-trityl serine/threonine methyl esters to N-trityl-aziridine-2-carboxylic esters. ru.nl | Provides access to valuable chiral building blocks for medicinal chemistry. |
| Palladium-Catalyzed N-Arylation | Coupling of N-trityl amino acid esters with aryl triflates to form N-aryl amino acid esters. acs.org | A mild and efficient method for synthesizing medicinally relevant scaffolds with high enantiopurity. acs.org |
| Precursors to Bioactive Compounds | Use as starting materials in the multi-step synthesis of complex molecules such as enzyme inhibitors. google.com | Enables the construction of diverse molecular architectures for drug discovery. |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-Tritylglycine methyl ester with high yield?
- Methodological Answer : The esterification of N-tritylglycine using p-nitrobenzyl bromide under optimized conditions achieves a 95% yield, significantly higher than direct alkylation methods (67%). Key parameters include reaction time and reagent selection. Prolonged alkylation with p-nitrobenzyl bromide reduces efficiency, while optimized esterification preserves the N-trityl group and minimizes side reactions .
Q. Which analytical techniques are recommended for characterizing the purity of this compound?
- Methodological Answer : Combine absorption spectroscopy (to detect UV-active impurities like oxindole) with chromatographic methods (e.g., paper chromatography) to confirm purity. Absence of ninhydrin- or Ehrlich-positive species in chromatograms indicates successful synthesis without hydrolyzed byproducts .
Q. How does the N-trityl group influence stability during synthesis and downstream processing?
- Methodological Answer : The N-trityl group remains stable under esterification conditions but is selectively cleaved via mild acid solvolysis (e.g., using diluted HCl or acetic acid). This pH-dependent stability allows sequential deprotection without degrading the ester moiety, critical for multi-step syntheses .
Advanced Research Questions
Q. How can researchers resolve contradictions in yield outcomes between direct alkylation and esterification methods?
- Methodological Answer : Systematic parameter comparison is essential. For example, direct alkylation of N-tritylglycine with p-nitrobenzyl bromide yields 67% due to prolonged reaction times and competing hydrolysis. In contrast, esterification under controlled conditions (shorter time, optimized stoichiometry) achieves 95% yield. Use kinetic studies to identify rate-limiting steps and side reactions .
Q. What experimental design approaches are suitable for optimizing this compound synthesis?
- Methodological Answer : Apply statistical design of experiments (DoE), such as Taguchi orthogonal arrays, to efficiently explore parameter interactions (e.g., catalyst concentration, temperature, molar ratios). This approach reduces experimental runs while identifying dominant factors, as demonstrated in biodiesel methyl ester optimization . For N-tritylglycine, prioritize variables like acid scavengers and solvent polarity to enhance yield .
Q. How can researchers address discrepancies in chromatographic behavior during purity assessment?
- Methodological Answer : Validate chromatographic results with orthogonal techniques. For instance, discrepancies in retention times may arise from residual solvents or isomerization. Use mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm structural integrity. Cross-reference with absorption spectra to rule out UV-active contaminants .
Q. What strategies ensure orthogonal protection when synthesizing N-Tritylglycine esters with acid-labile groups?
- Methodological Answer : Pair the N-trityl group with base-labile or photolabile protecting groups (e.g., Fmoc or nitrobenzyl esters). The N-trityl group’s resistance to basic conditions allows sequential deprotection under mild acids, enabling modular synthesis of complex amino acid derivatives without premature cleavage .
Data Analysis and Contradictions
Q. How should researchers interpret conflicting data on the stability of N-trityl-protected esters under acidic conditions?
- Methodological Answer : Contextualize acid concentration and reaction time. While mild acid (e.g., 1% acetic acid) selectively cleaves the N-trityl group, stronger acids (e.g., HBr) may degrade the ester. Use kinetic monitoring (TLC or HPLC) to track deprotection progress and adjust conditions to avoid over-acidification .
Q. What statistical tools are recommended for analyzing parameter contributions in N-Tritylglycine ester synthesis?
- Methodological Answer : Employ analysis of variance (ANOVA) to quantify the impact of factors like catalyst type or temperature. For example, in biodiesel methyl ester production, catalyst concentration contributed 77.6% to yield variation, highlighting its dominance . Adapt this framework to prioritize parameters in N-tritylglycine systems .
Synthesis and Characterization Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
